[(1R,2R,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
Description
This compound is a highly oxygenated diterpenoid derivative featuring a complex pentacyclic scaffold with multiple stereocenters. Its structure includes:
- Core framework: A pentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecane system, indicative of fused cyclic ether and carbocyclic rings.
- Functional groups:
- Two hydroxyl groups at positions C14 and C14.
- A 6-oxopyran-3-yl substituent at C5.
- An acetyloxy group at C3.
- Methyl groups at C7 and C11.
The stereochemistry (1R,2R,4R,5R,6R,7R,10S,11R,14S,16S) is critical for its biological activity and physicochemical properties .
Properties
Molecular Formula |
C26H34O7 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[(1R,2R,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26-/m0/s1 |
InChI Key |
KBKUJJFDSHBPPA-BVJBAGOWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C)O)C)C6=COC(=O)C=C6 |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate typically involves multiple steps, including the formation of the core pentacyclic structure, introduction of the pyran ring, and subsequent functionalization with hydroxyl and acetate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of such complex molecules may involve advanced techniques such as flow chemistry, which allows for continuous synthesis and better control over reaction parameters. Additionally, the use of automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group in the pyran ring can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the ketone group in the pyran ring may produce a diol.
Scientific Research Applications
[(1R,2R,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate: has several applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Its potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s structure suggests it may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: Its unique structure can be utilized in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which [(1R,2R,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of its targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Related Diterpenoids
Key Observations:
Oxygenation Patterns : The target compound has fewer hydroxyl groups (2) compared to q-analogues (3–4 hydroxyls) but retains the 6-oxopyranyl moiety critical for hydrogen bonding .
Ring Complexity : The pentacyclic core distinguishes it from tricyclic derivatives (e.g., ), which lack fused ether rings.
Substituent Effects: The C5-acetate group enhances lipophilicity (logP ~1.0) compared to non-acetylated analogues .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the recommended methods for synthesizing this diterpene-derived compound?
The synthesis typically involves modular coupling of key intermediates. For example, esterification reactions using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) are employed to attach acetyl or benzoyl groups to the core diterpene scaffold. Evidence from synthetic protocols for structurally related compounds suggests that protecting group strategies (e.g., tert-butyl esters) are critical to preserve hydroxyl groups during multi-step reactions .
Q. How is the stereochemical configuration of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex stereochemistry. For instance, SC-XRD studies on similar diterpenes with fused cyclopropane subunits confirm absolute configurations by analyzing anisotropic displacement parameters and hydrogen-bonding networks . Complementary techniques like NMR (e.g., NOESY for spatial proximity of protons) and computational modeling (DFT-based optimization) further validate stereochemical assignments .
Q. What computational tools are used to predict physicochemical properties?
Properties like logP (2.99), molar refractivity (211.24 cm³), and polar surface area (216.89 Ų) are calculated using software such as ChemDraw or Molinspiration. These tools integrate fragment-based contributions and quantum mechanical calculations to estimate solubility, permeability, and Lipinski’s Rule of Five compliance, which are critical for early-stage drug design .
Advanced Research Questions
Q. How does the compound modulate protein kinase C (PKC) activity, and what structural features drive this interaction?
The compound’s agem-dimethylcyclopropane subunit and acetylated hydroxyl groups are hypothesized to interact with PKC’s regulatory domain. Diterpenes with similar frameworks (e.g., lathyrane derivatives) exhibit PKC modulation by mimicking endogenous diacylglycerol (DAG), as shown in competitive binding assays using [³H]-phorbol ester displacement. Structure-activity relationship (SAR) studies indicate that ester substituents (e.g., acetate vs. benzoyl) at C-3 and C-5 significantly influence potency .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in PKC inhibition or cytotoxicity data often arise from differences in assay conditions (e.g., cell lines, PKC isoforms). To address this, orthogonal assays (e.g., in vitro kinase inhibition, MDR modulation in resistant cancer cells) and rigorous controls (e.g., isoform-specific inhibitors) are recommended. For example, Euphorbia-derived diterpenes show MDR reversal activity in KB-V1 cells, but results must be validated using cytotoxicity normalization to exclude false positives .
Q. How can metabolic stability and esterase susceptibility be evaluated for this compound?
Pharmacokinetic studies using liver microsomes or plasma esterases assess metabolic stability. For instance, hydrolysis of acetyl groups by esterases can be monitored via LC-MS/MS to quantify parent compound degradation. Structural modifications (e.g., tert-butyl or pyridinylmethyl groups) are explored to enhance stability, as seen in analogs with prolonged half-lives in rodent models .
Q. What advanced techniques are used to analyze stereochemical impurities in synthetic batches?
Chiral HPLC with polarimetric detection or enantioselective columns (e.g., Chiralpak AD-H) separates stereoisomers. Additionally, vibrational circular dichroism (VCD) spectroscopy provides unambiguous assignments of minor enantiomers (<1% impurity), which is critical for compounds with strict stereochemical requirements for bioactivity .
Methodological Considerations
- Data Validation : Cross-validate NMR/X-ray data with computational models (e.g., Mercury CSD for crystallographic validation) .
- Assay Design : Use PKCδ-specific inhibitors (e.g., rottlerin) to isolate isoform-specific effects in kinase assays .
- Stereochemical Purity : Employ Mosher’s ester analysis for secondary alcohol configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
